molecular formula C13H13NO3 B6046275 2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione

2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione

Cat. No. B6046275
M. Wt: 231.25 g/mol
InChI Key: POEDBRFYYQTAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione, also known as HPAMD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HPAMD is a member of the family of cyclohexanedione derivatives, which have been found to possess a variety of biological activities, including antitumor, antiviral, and antimicrobial properties. In

Scientific Research Applications

2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins. In addition, this compound has been found to possess antimicrobial activity against a variety of bacterial and fungal pathogens, making it a promising candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of 2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation, apoptosis, and protein aggregation. This compound has been found to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which plays a key role in the regulation of cell proliferation and apoptosis. In addition, this compound has been shown to inhibit the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the regulation of cell growth and differentiation. This compound has also been found to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are implicated in the pathogenesis of Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cell proliferation. This compound has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in tumor metastasis. In addition, this compound has been shown to inhibit the activity of the enzyme GSK-3β, which is involved in the regulation of glucose metabolism and insulin signaling. This compound has also been found to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are implicated in the pathogenesis of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione in lab experiments is its relatively low cost and ease of synthesis. This compound is also stable under a wide range of experimental conditions, making it a versatile tool for studying a variety of biological processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione. One area of interest is the development of more efficient synthesis methods for this compound and its derivatives, which could lead to the discovery of new compounds with enhanced biological activity. Another area of interest is the investigation of the mechanism of action of this compound, which could provide insights into the underlying biological processes that are affected by the compound. Finally, the potential therapeutic applications of this compound in the treatment of cancer, neurodegenerative diseases, and infectious diseases warrant further investigation, both in vitro and in vivo.

Synthesis Methods

The synthesis of 2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione involves the reaction of 2-hydroxybenzaldehyde and cyclohexane-1,3-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification by column chromatography. The purity of the product can be confirmed by NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

3-hydroxy-2-[(2-hydroxyphenyl)iminomethyl]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-11-6-3-7-12(16)9(11)8-14-10-4-1-2-5-13(10)17/h1-2,4-5,8,15,17H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEDBRFYYQTAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)C=NC2=CC=CC=C2O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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